N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide
Description
N-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a fused benzo-oxazepine core and a substituted aryl sulfonamide moiety. Its molecular formula is C22H26N2O4S (inferred from structural analogs), with a molecular weight of approximately 414.5 g/mol (calculated). The compound’s structure includes a 3,3-dimethyl-4-oxo-tetrahydrobenzo[b][1,4]oxazepine ring system linked to a 2,4,6-trimethylbenzenesulfonamide group at the 7-position.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-12-8-13(2)18(14(3)9-12)27(24,25)22-15-6-7-17-16(10-15)21-19(23)20(4,5)11-26-17/h6-10,22H,11H2,1-5H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYJQIBITKPEMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the oxazepine ring, followed by sulfonation to introduce the benzenesulfonamide group. The reaction conditions often include the use of solvents like acetone and heating to specific temperatures to facilitate the desired transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzenesulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide has several scientific research applications:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The oxazepine ring and benzenesulfonamide group can bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects in biological systems.
Comparison with Similar Compounds
Electronic and Steric Effects
- The target compound ’s 2,4,6-trimethylbenzenesulfonamide group provides steric hindrance and electron-donating methyl groups, which may enhance hydrophobic interactions with protein targets while reducing oxidative metabolism .
- Compound B ’s 5-propyl chain on the oxazepine core likely alters conformational flexibility and membrane permeability, though its 8-position sulfonamide attachment could shift binding site interactions compared to the 7-position variant .
Pharmacokinetic Considerations
- The target compound’s lack of a propyl group (vs.
- Compound B ’s higher molecular weight (430.6 g/mol) and alkyl chain may favor tissue penetration but could increase off-target binding risks .
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and what are the critical reaction conditions?
The synthesis involves multi-step reactions starting with cyclization to form the benzo-fused oxazepine core, followed by sulfonation to introduce the trimethylbenzenesulfonamide group. Key steps include:
- Cyclization : Precursors are reacted under controlled temperatures (60–80°C) in solvents like acetone to form the oxazepine ring .
- Sulfonation : Sulfonyl chloride derivatives are introduced under basic conditions (e.g., pyridine) to attach the benzenesulfonamide moiety .
- Purification : Chromatography (e.g., silica gel column) or recrystallization is used to isolate the product with >95% purity .
Industrial methods may employ continuous flow reactors for scalability .
Basic: How is the molecular structure confirmed post-synthesis?
Structural validation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly the oxazepine ring (δ 3.5–4.5 ppm for methylene groups) and sulfonamide protons (δ 7.0–8.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 397.15) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, including the boat-shaped oxazepine ring and sulfonamide geometry .
Advanced: What strategies optimize yield and purity in multi-step syntheses?
Critical optimizations include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates during sulfonation, while acetone minimizes side reactions in cyclization .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) reduces decomposition during oxazepine formation .
- Catalyst Use : Lewis acids (e.g., ZnCl₂) improve sulfonation efficiency by stabilizing reactive intermediates .
- In-line Analytics : HPLC monitors reaction progress in real time, enabling rapid adjustments .
Advanced: How does the compound interact with biological targets, and what methods elucidate these mechanisms?
The compound inhibits enzymes like spleen tyrosine kinase (SYK) via:
- Enzyme Kinetics Assays : Measures IC₅₀ values (e.g., 0.5 µM for SYK) using fluorogenic substrates .
- Molecular Docking : Computational models predict binding to the SYK ATP-binding pocket, with key interactions at the sulfonamide group and oxazepine oxygen .
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD ~ 10 nM) by monitoring real-time protein-ligand interactions .
Basic: What chemical reactions does this compound undergo, and which reagents are used?
Key reactions include:
- Oxidation : Potassium permanganate (KMnO₄) in acidic conditions converts the oxo group to a carboxylate .
- Reduction : Sodium borohydride (NaBH₄) reduces the carbonyl to a hydroxyl group .
- Nucleophilic Substitution : Halogenation at the sulfonamide group using PCl₅ or Br₂ .
Reactions are solvent-dependent; e.g., DCM for substitutions, ethanol for reductions .
Advanced: How can researchers resolve discrepancies in reported biological activities?
Contradictory data (e.g., varying IC₅₀ values across studies) may arise from:
- Assay Conditions : Differences in buffer pH or ATP concentrations in kinase assays .
- Structural Variants : Impurities or stereoisomers (e.g., racemic mixtures) altering activity .
Solutions include: - Orthogonal Assays : Validate activity using both enzymatic (e.g., ADP-Glo™) and cellular (e.g., Western blot) methods .
- Chiral HPLC : Ensure enantiomeric purity >99% before testing .
Basic: What analytical techniques assess purity and stability?
- HPLC-PDA : Quantifies impurities (<0.5%) and detects degradation products under stress conditions (e.g., heat, UV light) .
- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset ~200°C) .
- Karl Fischer Titration : Measures residual moisture (<0.1%), critical for hygroscopic batches .
Advanced: How do computational methods predict 3D conformation and bioactivity?
- Density Functional Theory (DFT) : Calculates lowest-energy conformers, highlighting the planar sulfonamide group and twisted oxazepine ring .
- Molecular Dynamics (MD) : Simulates binding to SYK over 100 ns trajectories, revealing stable hydrogen bonds at Asn499 and Lys402 .
- QSAR Models : Correlate substituent electronegativity (e.g., methyl vs. chloro groups) with kinase inhibition potency .
Basic: What solubility properties influence experimental design?
The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO (50 mg/mL) or ethanol (10 mg/mL). This necessitates:
- Vehicle Selection : DMSO for in vitro assays (≤0.1% to avoid cytotoxicity) .
- Formulation : Nanoemulsions or cyclodextrin complexes for in vivo studies .
Advanced: How do substituent modifications affect reactivity and selectivity?
- Methyl Groups (2,4,6-positions) : Enhance steric hindrance, reducing off-target binding .
- Oxazepine Ring Modifications : Introducing allyl or ethyl groups (e.g., at position 5) alters ring flexibility, impacting SYK binding kinetics .
- Sulfonamide Substituents : Electron-withdrawing groups (e.g., Cl) increase electrophilicity, improving nucleophilic substitution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
